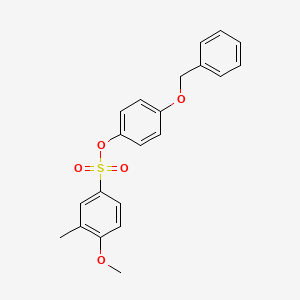![molecular formula C20H21N5O3 B4299543 ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate](/img/structure/B4299543.png)
ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate
Descripción general
Descripción
Ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate, also known as EPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTP is a tetrazole-containing derivative of phenylalanine, which is commonly used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate involves its interaction with the active site of the target enzyme, leading to the inhibition of its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate used.
Biochemical and Physiological Effects
ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels in the brain, and potential anti-inflammatory effects. These effects are being studied for their potential therapeutic applications in various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate has several advantages for use in lab experiments, including its ease of synthesis and potential applications in drug discovery. However, there are also limitations to its use, including potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the study of ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate, including further investigation into its potential therapeutic applications, optimization of its synthesis method, and exploration of its interactions with other enzymes and compounds. Additionally, the development of new derivatives of ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate may lead to the discovery of novel drugs with even greater efficacy and specificity.
Conclusion
In conclusion, ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate is a promising compound with potential applications in scientific research, particularly in the field of drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate and its derivatives for the development of new drugs and therapies.
Propiedades
IUPAC Name |
ethyl 3-phenyl-2-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-28-20(27)17(13-15-9-5-3-6-10-15)21-18(26)14-25-23-19(22-24-25)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGZTVXRCOEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4a-methyl-6-(methylthio)-1,2,3,4,4a,12c-hexahydrobenzo[k]phenanthridine](/img/structure/B4299464.png)
![5',11a'-dimethyl-4',6',7',11a'-tetrahydrospiro[cyclohexane-1,11'-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol]-9'-one](/img/structure/B4299475.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4299480.png)
![1-[(1-chloro-2-naphthyl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4299481.png)


![5-[4-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B4299524.png)

![2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299535.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4299553.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4299557.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299568.png)
![2,4-difluorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299588.png)